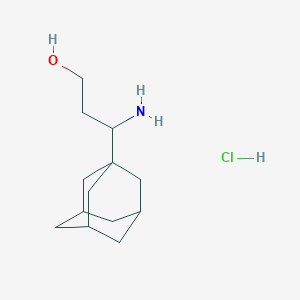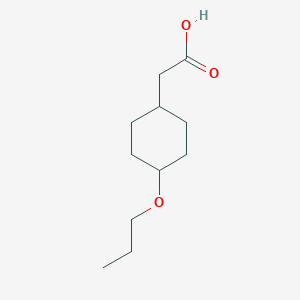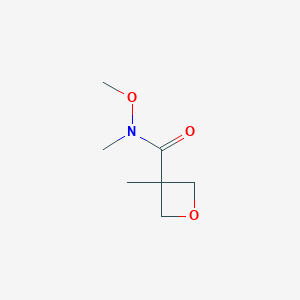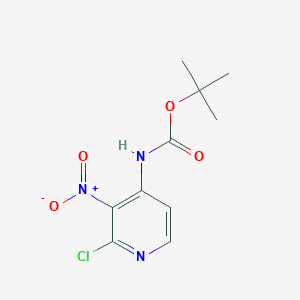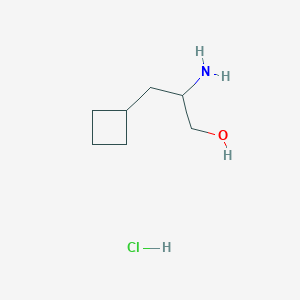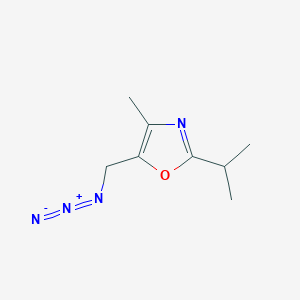![molecular formula C11H16ClN3O B1382527 1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride CAS No. 1803582-48-0](/img/structure/B1382527.png)
1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications in various diseases, including asthma and chronic obstructive pulmonary disease (COPD).
Preparation Methods
The synthesis of 1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride involves several steps. One common method includes the direct incorporation of the carbonyl group into 1,2-diamines, followed by the diamination of olefins, intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion . Industrial production methods often employ catalytic strategies to enhance efficiency and yield. For instance, γ-Al₂O₃ has been reported to catalyze the formation of imidazolidin-2-one derivatives from aliphatic 1,2-diamines with CO₂ .
Chemical Reactions Analysis
1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidin-2-one derivatives with additional functional groups, while reduction can lead to the formation of simpler amine compounds .
Scientific Research Applications
1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its role in inhibiting PDE type 4, which is involved in the regulation of intracellular cyclic AMP levels.
Medicine: Research has shown potential therapeutic applications in treating inflammatory diseases, such as asthma and COPD.
Industry: It is utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds
Mechanism of Action
The primary mechanism of action of 1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride involves the inhibition of PDE type 4. By inhibiting this enzyme, the compound increases intracellular cyclic AMP levels, leading to various downstream effects, including anti-inflammatory responses. The molecular targets and pathways involved include the cyclic AMP signaling pathway, which plays a crucial role in regulating immune responses and inflammation.
Comparison with Similar Compounds
1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride can be compared with other similar compounds, such as:
1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride: This compound has a similar structure but differs in the position of the aminoethyl group, which can affect its biological activity and specificity.
1-(2-Hydroxyethyl)imidazolidin-2-one: This derivative is formed through the catalytic conversion of 2-[(2-aminoethyl)amino]ethan-1-ol and has different applications in organic synthesis.
The uniqueness of this compound lies in its potent and selective inhibition of PDE type 4, making it a valuable compound for therapeutic research and development.
Properties
IUPAC Name |
1-[4-(1-aminoethyl)phenyl]imidazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c1-8(12)9-2-4-10(5-3-9)14-7-6-13-11(14)15;/h2-5,8H,6-7,12H2,1H3,(H,13,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRTWPXGLSKVLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCNC2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B1382446.png)

![2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1382449.png)
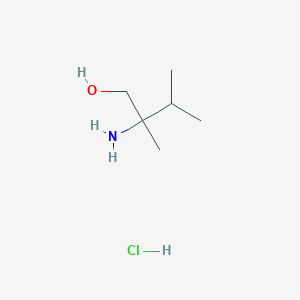
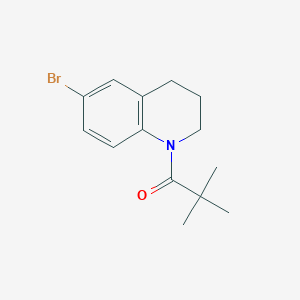
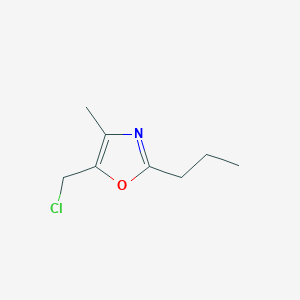
![2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1382458.png)
